![molecular formula C9H16O2 B15295687 Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
Spiro[3.5]nonane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[35]nonane-1,3-diol is a spirocyclic compound characterized by a unique structure where two rings share a single common atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the hydrogenation of spiro[3.5]nonane-1,3-dione using specific catalysts and solvents . The choice of hydrogenation catalysts and solvents significantly influences the stereoselectivity and yield of the desired diol product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.5]nonane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol to produce alcohols or other reduced forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Applications De Recherche Scientifique
Spiro[3.5]nonane-1,3-diol has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Mécanisme D'action
The mechanism by which Spiro[3.5]nonane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved depend on the specific application, such as catalysis or drug action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.4]nonane-1,6-diol:
Spiro[5.5]undecane: A larger spirocyclic compound with applications in materials science and drug discovery.
Uniqueness
Spiro[3Its smaller ring size compared to similar compounds like Spiro[4.4]nonane-1,6-diol makes it distinct in terms of reactivity and molecular interactions .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
spiro[3.5]nonane-1,3-diol |
InChI |
InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2 |
Clé InChI |
CUNCUHXMMDWMPS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(CC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


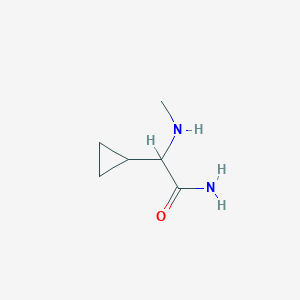
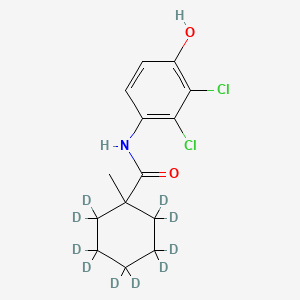
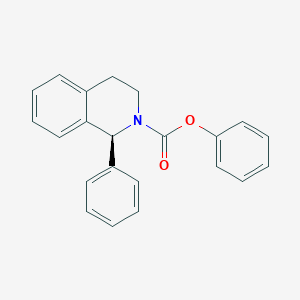

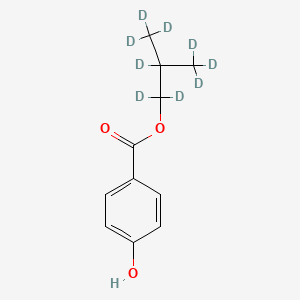
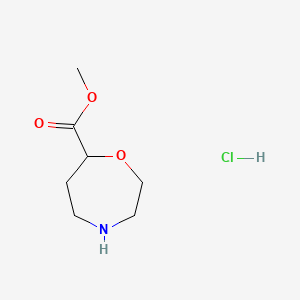
![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
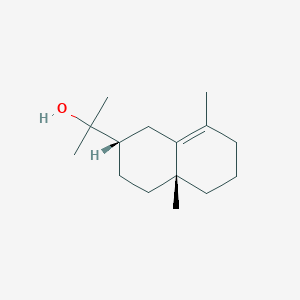
![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
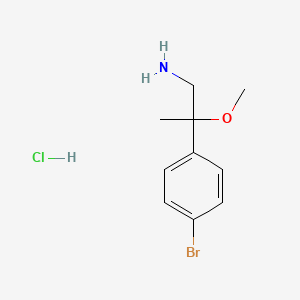
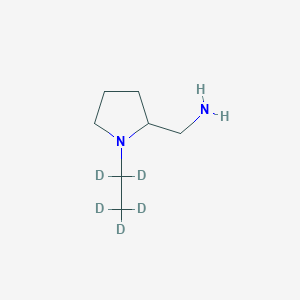
![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
